molecular formula C14H20O2 B2684317 2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane CAS No. 847744-32-5

2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane

Cat. No.: B2684317
CAS No.: 847744-32-5
M. Wt: 220.312
InChI Key: SDWGWDOYOVEYOJ-UHFFFAOYSA-N
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Description

2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group substituted with tert-butyl and methyl groups. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane typically involves the reaction of 4-tert-butyl-2-methylphenol with an epoxide precursor under basic conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with the epoxide precursor to form the desired oxirane compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted phenoxy derivatives .

Mechanism of Action

The mechanism of action of 2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane involves its reactivity with nucleophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biochemical applications, where the compound acts as an electrophile, reacting with nucleophilic sites on enzymes, proteins, or other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in synthetic chemistry and biochemical research, where its reactivity can be harnessed for specific applications .

Properties

IUPAC Name

2-[(4-tert-butyl-2-methylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10-7-11(14(2,3)4)5-6-13(10)16-9-12-8-15-12/h5-7,12H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWGWDOYOVEYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-tert-butyl-2-methyl-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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